

A Technical Guide to the Theoretical Properties of Long-Chain Alkyl Iodides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Iodo-2-methylundecane*

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This document provides an in-depth exploration of the core theoretical and physicochemical properties of long-chain alkyl iodides. It is intended to serve as a comprehensive resource, detailing the molecular characteristics, reactivity, and spectroscopic signatures of these compounds, which are of significant interest in organic synthesis and medicinal chemistry.

Core Physicochemical Properties

Long-chain alkyl iodides are characterized by physical properties that are heavily influenced by the length of the alkyl chain and the presence of the large, polarizable iodine atom. These properties exhibit predictable trends that are crucial for their manipulation and application in experimental settings.

1.1. Physical State and Appearance Lower members of the alkyl halide series, such as methyl iodide and ethyl iodide, are gases or low-boiling liquids at room temperature.^{[1][2]} As the carbon chain length increases beyond approximately 18 carbons, the compounds become solids.^[1] Pure long-chain alkyl iodides are typically colorless liquids or solids.^{[1][3]} However, they can develop a brown or violet color upon storage, particularly when exposed to light, due to the decomposition and formation of elemental iodine.

1.2. Boiling Point, Density, and Solubility The boiling points of alkyl iodides are significantly higher than their corresponding alkanes.^{[1][3]} This is attributed to stronger intermolecular van

der Waals forces, which increase with the size and number of electrons in the molecule, and dipole-dipole interactions arising from the polar carbon-iodine bond.[2][3]

Data Summary: Physical Properties of n-Alkyl Iodides

Compound Name	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)
Iodoethane	C ₂ H ₅ I	155.97	72	1.936
1-Iodopropane	C ₃ H ₇ I	169.99	102	1.749
1-Iodobutane	C ₄ H ₉ I	184.02	131	1.617
1-Iodopentane	C ₅ H ₁₁ I	198.05	157	1.517
1-Iodohexane	C ₆ H ₁₃ I	212.07	180	1.437
1-Iodoctane	C ₈ H ₁₇ I	240.13	225-226	1.331
1-Iododecane	C ₁₀ H ₂₁ I	268.18	265-267	1.250

Note: Data is compiled from various sources and represents general trends. Exact values may vary with experimental conditions.

Key trends observed include:

- Boiling Point: Increases with the length of the alkyl chain due to stronger van der Waals dispersion forces.[2][4]
- Density: Alkyl iodides are denser than water.[1][3] The density generally decreases as the alkyl chain becomes longer because the proportion of the heavy iodine atom to the overall molecular weight diminishes.
- Solubility: Alkyl iodides are only slightly soluble in water due to their inability to form hydrogen bonds.[1][2] They are, however, readily soluble in non-polar organic solvents.[1]

1.3. Dipole Moment The carbon-iodine bond is the least polar among the carbon-halogen bonds because carbon and iodine have very similar electronegativity values.[2][5]

Consequently, the dipole moment of the C-I bond is small. While the overall molecular dipole moment depends on the molecular geometry, for straight-chain alkyl iodides, it is generally lower than that of corresponding alkyl chlorides or bromides.[\[5\]](#)

Chemical Properties and Reactivity

The chemistry of long-chain alkyl iodides is dominated by the nature of the carbon-iodine (C-I) bond.

2.1. The Carbon-Iodine Bond The C-I bond is the longest and weakest of the carbon-halogen bonds.[\[6\]](#)[\[7\]](#) This weakness is a defining feature, making the iodide ion an excellent leaving group in nucleophilic substitution and elimination reactions.

Data Summary: Carbon-Halogen Bond Properties

Bond	Bond Length (pm)	Bond Dissociation Energy (kJ/mol)
C-F	139	~485
C-Cl	178	~350
C-Br	193	~280
C-I	214	~240

Source: General values from organic chemistry literature.[\[7\]](#)

This low bond dissociation energy means that alkyl iodides are the most reactive among the alkyl halides in substitution reactions.[\[6\]](#)

2.2. Nucleophilic Substitution Reactions Alkyl iodides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2), where a nucleophile replaces the iodide ion.[\[8\]](#)

- **SN2 Mechanism:** Primary and less-hindered secondary long-chain alkyl iodides react readily via the SN2 mechanism. The reaction proceeds through a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry.[\[8\]](#)

- SN1 Mechanism: Tertiary and some secondary alkyl iodides can react via the SN1 mechanism, particularly in polar protic solvents. This involves the formation of a carbocation intermediate after the iodide leaving group departs.[8]

SN2 reaction mechanism for a primary alkyl iodide.

2.3. Elimination Reactions In the presence of a strong, sterically hindered base, alkyl iodides can undergo elimination reactions (E1 and E2) to form alkenes.[8] These reactions compete with substitution, and the outcome is often dependent on the structure of the alkyl iodide, the nature of the base, and the reaction conditions.[8]

2.4. Radical Reactions The weak C-I bond can be homolytically cleaved by heat or light to generate alkyl radicals.[9] This property is exploited in various radical-mediated reactions, including certain types of polymerizations and carbonylation reactions.[9][10] Visible light in conjunction with a silane can mediate C-I bond homolysis to generate alkyl radicals under mild conditions.[9]

Spectroscopic Properties

The identification and structural elucidation of long-chain alkyl iodides rely on standard spectroscopic techniques.

Data Summary: Spectroscopic Signatures

Technique	Feature	Typical Range / Observation
¹ H NMR	Protons on carbon bearing iodine (α -protons)	δ 2.0 - 4.0 ppm
¹³ C NMR	Carbon bearing iodine (α -carbon)	δ -10 to 40 ppm
IR Spectroscopy	C-I stretching vibration	500 - 600 cm^{-1}
Mass Spectrometry	Molecular Ion (M^+)	Intense peak often observed
Fragmentation	Characteristic loss of $\text{I}\cdot$ (127 m/z) and $\text{C}_n\text{H}_{2n+1}$ fragments	

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The protons on the carbon directly attached to the iodine atom (the α -carbon) are deshielded and typically appear in the δ 2.0-4.0 ppm region.[11]
- ^{13}C NMR: The α -carbon signal is shifted significantly upfield compared to other alkyl halides due to the "heavy atom effect" of iodine. For example, in iodoethane, the CH_2I carbon appears at -1.1 ppm, while the CH_3 carbon is at 20.6 ppm.[12]

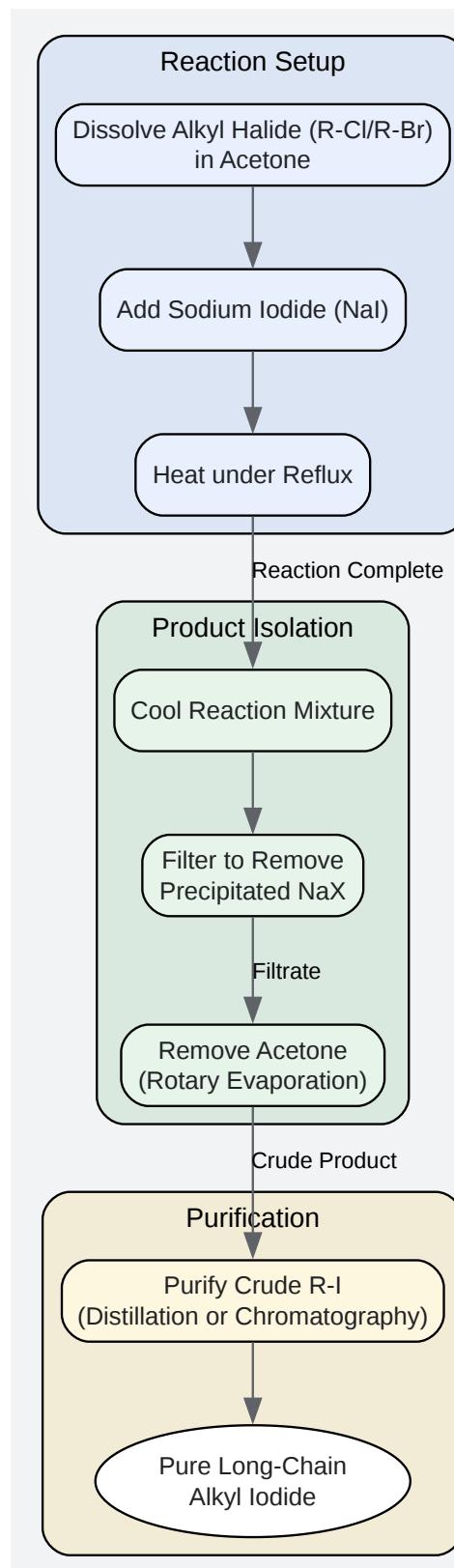
3.2. Infrared (IR) Spectroscopy The C-I bond stretch gives rise to a strong absorption in the far-infrared region, typically between 500 and 600 cm^{-1} .[13] This band is often outside the range of standard laboratory spectrophotometers, making it less useful for routine identification compared to other functional groups.[13]

Experimental Protocols & Workflows

4.1. Protocol: Synthesis via Finkelstein Reaction The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from other alkyl halides (typically chlorides or bromides) via a halide exchange.

Methodology:

- Dissolution: An alkyl chloride or bromide is dissolved in acetone.
- Reagent Addition: A stoichiometric excess of sodium iodide (NaI) is added to the solution.
- Reaction: The mixture is heated under reflux. The reaction equilibrium is driven forward because sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution.[14]
- Workup: After the reaction is complete, the mixture is cooled, and the precipitated sodium halide is removed by filtration.
- Purification: The acetone is removed from the filtrate via rotary evaporation. The resulting crude alkyl iodide is typically purified by distillation or column chromatography.

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Generalized workflow for the synthesis of alkyl iodides.

4.2. Protocol: Kinetic Study of Nucleophilic Substitution The reactivity of long-chain alkyl iodides can be quantified by studying the kinetics of their reaction with a nucleophile.

Methodology:

- Reactant Preparation: Prepare standardized solutions of the long-chain alkyl iodide and the chosen nucleophile (e.g., sodium thiocyanate) in a suitable solvent (e.g., ethanol).
- Temperature Control: Place the reactant solutions in a thermostatically controlled water bath to maintain a constant temperature.
- Initiation: Mix the solutions to initiate the reaction. Start a timer at the moment of mixing.
- Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent).
- Analysis: Determine the concentration of the remaining iodide ion or the formed product in each aliquot. This can be done by titration (e.g., with silver nitrate) or by a spectroscopic method (e.g., UV-Vis spectroscopy if a reactant or product is chromophoric).
- Data Processing: Plot the concentration data against time to determine the reaction rate. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined. Kinetic studies have been performed for reactions of various alkyl iodides with radicals like OH.[15]

Applications in Drug Development and Research

Long-chain alkyl iodides are valuable synthetic intermediates.[8] Their high reactivity makes them ideal for introducing long alkyl chains into molecules, a common strategy in drug development to modulate lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a drug candidate. They are frequently used in the synthesis of quaternary ammonium salts, ethers, esters, and for C-alkylation of various nucleophiles.

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